molecular formula C20H20N8OS B3717481 2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B3717481
M. Wt: 420.5 g/mol
InChI Key: KPIUOEFPSCLSLN-UHFFFAOYSA-N
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Description

2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a piperidine moiety, and a dihydropyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the piperidine group. The final steps involve the formation of the dihydropyrimidine core and the attachment of the sulfanyl and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological effects. For example, it may inhibit protein kinases or other signaling molecules, disrupting pathways critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound with a broad spectrum of applications in scientific research and drug discovery .

Properties

IUPAC Name

2-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8OS/c21-11-14-16(13-7-3-1-4-8-13)25-20(26-17(14)29)30-12-15-23-18(22)27-19(24-15)28-9-5-2-6-10-28/h1,3-4,7-8H,2,5-6,9-10,12H2,(H,25,26,29)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIUOEFPSCLSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

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